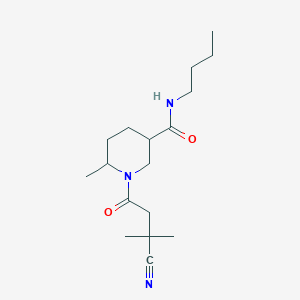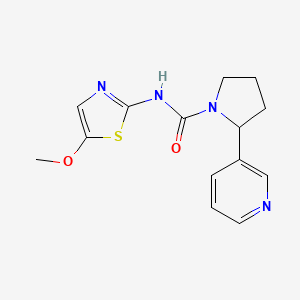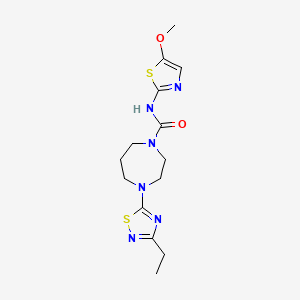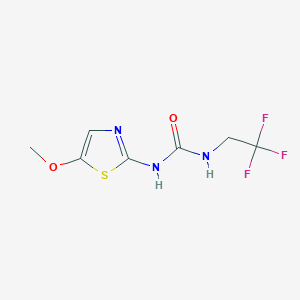
N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, a cyano group, and various alkyl and acyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include piperidine derivatives, butyl groups, and cyano-containing compounds. Common synthetic routes could involve:
Alkylation: Introduction of the butyl group to the piperidine ring.
Acylation: Addition of the 3-cyano-3-methylbutanoyl group.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove or alter functional groups.
Substitution: Various substituents on the piperidine ring or other parts of the molecule can be replaced with different groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide could have several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives with different substituents. Examples could be:
- N-butyl-1-(3-cyano-3-methylbutanoyl)-piperidine-3-carboxamide
- N-butyl-1-(3-cyano-3-methylbutanoyl)-6-ethylpiperidine-3-carboxamide
Uniqueness
The uniqueness of N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for specific applications.
Properties
IUPAC Name |
N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-5-6-9-19-16(22)14-8-7-13(2)20(11-14)15(21)10-17(3,4)12-18/h13-14H,5-11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDRBYDOBJKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(N(C1)C(=O)CC(C)(C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6966003.png)



![4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B6966026.png)
![2-[1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B6966048.png)
![N-(1-ethylpiperidin-4-yl)-2-[(7-fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B6966055.png)
![4-[2-(dimethylamino)acetyl]-N-propan-2-ylpiperazine-1-sulfonamide](/img/structure/B6966056.png)
![N,N-dimethyl-4-[(propan-2-ylsulfamoylamino)methyl]benzamide](/img/structure/B6966064.png)
![1-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea](/img/structure/B6966078.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4-cyclopentyl-N-methylmorpholine-3-carboxamide](/img/structure/B6966086.png)
![2-[(4-Methoxyphenyl)sulfanylmethyl]-1,4-dioxane](/img/structure/B6966088.png)
![2-methyl-3-(4-methylphenyl)-N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B6966091.png)
![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6966101.png)
